molecular formula C20H26N6O2 B13132858 6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione CAS No. 154384-82-4

6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione

Cat. No.: B13132858
CAS No.: 154384-82-4
M. Wt: 382.5 g/mol
InChI Key: QJOALICDXWWJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a diketone, such as glyoxal or its derivatives, under acidic or basic conditions.

    Introduction of Dimethylaminoethyl Groups: The dimethylaminoethyl groups are introduced through nucleophilic substitution reactions. This can be achieved by reacting the quinoxaline core with 2-chloro-N,N-dimethylethylamine in the presence of a base, such as sodium hydride or potassium carbonate.

    Oxidation and Final Modifications: The final step involves oxidation and any necessary modifications to achieve the desired quinoxaline-5,10-dione structure. This can be done using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography and recrystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-5,10-dione derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the quinoxaline-5,10-dione to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further explored for their biological and chemical properties.

Scientific Research Applications

6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione involves its interaction with DNA topoisomerase II. By binding to this enzyme, the compound inhibits its activity, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in cancer cells, which rely on rapid DNA replication for their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione stands out due to its specific modifications, such as the dimethylaminoethyl groups, which enhance its solubility and bioavailability. These modifications also contribute to its unique mechanism of action and potential therapeutic applications.

Properties

CAS No.

154384-82-4

Molecular Formula

C20H26N6O2

Molecular Weight

382.5 g/mol

IUPAC Name

6,9-bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione

InChI

InChI=1S/C20H26N6O2/c1-25(2)11-9-21-13-5-6-14(22-10-12-26(3)4)16-15(13)19(27)17-18(20(16)28)24-8-7-23-17/h5-8,23-24H,9-12H2,1-4H3

InChI Key

QJOALICDXWWJEC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN=C1C=CC(=NCCN(C)C)C2=C1C(=O)C3=C(C2=O)NC=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.